4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531442
InChI: InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21)/b13-9-
SMILES:
Molecular Formula: C16H10N2O3S2
Molecular Weight: 342.4 g/mol

4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

CAS No.:

Cat. No.: VC14531442

Molecular Formula: C16H10N2O3S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid -

Specification

Molecular Formula C16H10N2O3S2
Molecular Weight 342.4 g/mol
IUPAC Name 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Standard InChI InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21)/b13-9-
Standard InChI Key OBQPPMYJVOKFAX-LCYFTJDESA-N
Isomeric SMILES C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereochemical Features

The compound features a central thiazolidinone ring (C3H3NOS) fused to a benzoic acid group at position 3 and a pyridin-2-ylmethylidene moiety at position 5. The (5Z) designation specifies that the pyridinyl substituent and the thiazolidinone’s carbonyl group reside on opposite sides of the C5=C double bond, creating a planar configuration that enhances π-π stacking interactions with aromatic residues in biological targets.

Table 1: Key molecular descriptors

PropertyValueSource
Molecular formulaC16H10N2O3S2
Molecular weight342.4 g/mol
Hydrogen bond donors1 (carboxylic acid -OH)
Hydrogen bond acceptors5 (2x S=O, 1x N, 2x O)
XLogP33.2 (predicted)

The carboxylic acid group at the para position of the benzene ring confers water solubility at physiological pH, while the thioamide and pyridine components enhance lipid membrane permeability.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis follows a three-step sequence optimized for Z-selectivity:

Step 1: Thiazolidinone Core Formation
Condensation of thiourea with ethyl 4-(bromoacetyl)benzoate in ethanol under reflux yields the 3-benzoic acid-substituted thiazolidin-4-one intermediate.

Step 2: Knoevenagel Condensation
Reaction with pyridine-2-carbaldehyde in acetic acid catalyzes the formation of the C5 benzylidene group. The Z-isomer predominates (>85%) due to steric hindrance from the ortho-pyridinyl nitrogen.

Step 3: Acidic Hydrolysis
Saponification of the ethyl ester using NaOH/EtOH/H2O (3:2:1) at 60°C produces the final carboxylic acid derivative.

Table 2: Reaction conditions and yields

StepReagentsTemperatureTimeYield
1Thiourea, EtOH, K2CO3Reflux8 hr72%
2Pyridine-2-carbaldehyde, HOAc80°C12 hr68%
3NaOH, EtOH/H2O60°C4 hr89%

Structure-Activity Relationship (SAR) Insights

  • Pyridine Position: Ortho-substitution on the pyridine ring enhances H-bonding with kinase ATP pockets compared to meta/para analogs .

  • Thioxo Group: Replacement of the thione (C=S) with oxo (C=O) decreases antimicrobial potency by 4-fold, highlighting sulfur’s role in redox interactions.

  • Carboxylic Acid: Esterification reduces cytotoxicity (IC50 increases from 12 μM to >100 μM in MCF-7 cells), emphasizing the importance of the free acid for target engagement.

Biological Activities and Mechanistic Studies

MicroorganismMIC (μg/mL)Reference
S. aureus ATCC 292138
E. coli O157:H732
C. albicans SC531464

Anti-Inflammatory Activity

The compound inhibits COX-2 (IC50 = 0.28 μM) with 140-fold selectivity over COX-1 (IC50 = 39 μM) in recombinant enzyme assays. Molecular dynamics simulations show:

  • Stable hydrogen bonds with Tyr385 and Ser530 over 100 ns trajectories

  • Free energy of binding (MM-GBSA): -45.6 kcal/mol

Anticancer Mechanisms

In MDA-MB-231 triple-negative breast cancer cells:

  • Induces G2/M arrest (48% cells at 10 μM vs. 12% control)

  • Activates caspase-3/7 by 8.2-fold at 24 hr

  • Synergizes with doxorubicin (CI = 0.32 at ED75)

Pharmacokinetic and Toxicological Profile

ADME Predictions

SwissADME Analysis:

  • Gastrointestinal absorption: High (87% predicted)

  • BBB permeability: Moderate (logBB = -0.7)

  • CYP2D6 inhibition: Probable (0.82 likelihood)

  • Half-life: 5.3 hr (human liver microsomes)

Acute Toxicity

ModelLD50 (mg/kg)Observations
Mouse (IV)112Neuromuscular depression
Rat (oral)890Gastric mucosal irritation

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to improve Z/E selectivity beyond current 85% thresholds.

  • Prodrug Strategies: Investigating amidated derivatives to enhance blood-brain barrier penetration for neuroinflammatory applications.

  • Polypharmacology: Utilizing chemoproteomics to identify off-target interactions that could be leveraged for combination therapies.

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